molecular formula C9H20ClNO4 B12624046 Perchloric acid;2,2,6,6-tetramethylpiperidine CAS No. 921931-22-8

Perchloric acid;2,2,6,6-tetramethylpiperidine

Cat. No.: B12624046
CAS No.: 921931-22-8
M. Wt: 241.71 g/mol
InChI Key: HENOEHUEDUITLF-UHFFFAOYSA-N
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Description

Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound that combines perchloric acid, a strong acid, with 2,2,6,6-tetramethylpiperidine, a hindered secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with perchloric acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2,2,6,6-tetramethylpiperidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxone for oxidation, allylic chlorides for allylic amination, and iodine for the formation of sulfenamide compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and sulfenamide compounds, each with specific applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpiperidine
  • Pempidine
  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

Uniqueness

Compared to similar compounds, 2,2,6,6-tetramethylpiperidine is unique due to its high steric hindrance, which makes it an excellent hindered base. This property allows it to participate in selective reactions that other similar compounds may not be able to achieve .

Conclusion

Perchloric acid;2,2,6,6-tetramethylpiperidine is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties, preparation methods, and diverse applications make it a valuable compound in the field of chemistry and beyond.

Properties

CAS No.

921931-22-8

Molecular Formula

C9H20ClNO4

Molecular Weight

241.71 g/mol

IUPAC Name

perchloric acid;2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C9H19N.ClHO4/c1-8(2)6-5-7-9(3,4)10-8;2-1(3,4)5/h10H,5-7H2,1-4H3;(H,2,3,4,5)

InChI Key

HENOEHUEDUITLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1)(C)C)C.OCl(=O)(=O)=O

Origin of Product

United States

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